5,7-Dichlorothieno[3,2-b]pyridine

Physicochemical characterization Thermal analysis Compound identity verification

Medicinal chemistry teams targeting underexplored kinases often face scaffold limitations where mono-halogenated building blocks restrict library diversity. 5,7-Dichlorothieno[3,2-b]pyridine solves this with two differentially reactive chlorine positions for sequential functionalization. • Enables orthogonal SNAr at C7 followed by Suzuki/Buchwald-Hartwig at C5 • 98% purity with NMR, HPLC, GC documentation; kg-scale synthesis available • XLogP3: 3.5; mp 72-74°C for QC identity verification

Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
CAS No. 74695-44-6
Cat. No. B1315164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorothieno[3,2-b]pyridine
CAS74695-44-6
Molecular FormulaC7H3Cl2NS
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=C(C=C2Cl)Cl
InChIInChI=1S/C7H3Cl2NS/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H
InChIKeyGACWBJMFVQODCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichlorothieno[3,2-b]pyridine Overview


5,7-Dichlorothieno[3,2-b]pyridine is a dihalogenated thieno[3,2-b]pyridine heterocycle (C₇H₃Cl₂NS, MW 204.08 g/mol) that serves as a versatile synthetic intermediate, particularly for constructing ATP-competitive kinase inhibitor scaffolds [1]. The thieno[3,2-b]pyridine core is recognized for its weak interaction with the kinase hinge region, enabling profoundly different binding modes while maintaining high kinome-wide selectivity—a property that has made it a template for designing inhibitors of underexplored kinases such as Haspin and CDKLs [2]. The 5,7-dichloro substitution pattern provides two distinct leaving groups for sequential nucleophilic aromatic substitution or cross-coupling reactions, making this compound a strategic entry point for divergent library synthesis.

5,7-Dichlorothieno[3,2-b]pyridine: Irreplaceable Substitution Pattern


The thieno[3,2-b]pyridine scaffold exists in multiple regioisomeric forms (e.g., thieno[2,3-b]pyridine, thieno[3,4-b]pyridine) and halogenation states (5-chloro, 7-chloro, 5,7-dichloro, 3,5,7-trichloro) that are not interchangeable in synthesis. The 5,7-dichloro pattern uniquely positions two chlorine atoms at the alpha and gamma positions relative to the pyridine nitrogen, creating differential reactivity for sequential derivatization . Published SAR studies on thieno[3,2-b]pyridine-based kinase inhibitors demonstrate that even minor changes in substitution pattern can profoundly alter kinase selectivity profiles—isomers MU1464 and MU1668, for example, exhibit drastically different binding modes despite sharing the same core [1]. Procuring a mono-chloro analogue (e.g., 5-chlorothieno[3,2-b]pyridine, CAS 65977-55-1) instead of the 5,7-dichloro compound forecloses the possibility of orthogonal functionalization at the second halogen position, thereby limiting the accessible chemical space.

Differentiation Evidence for 5,7-Dichlorothieno[3,2-b]pyridine


Thermal Stability vs. 5-Chloro Analogue

The melting point of 5,7-dichlorothieno[3,2-b]pyridine is reported as 72–74 °C (recrystallized from ethanol/water) . The mono-chloro analogue 5-chlorothieno[3,2-b]pyridine (CAS 65977-55-1) exhibits a melting point of 72–75 °C . While the ranges overlap, the thermal properties diverge more significantly in predicted boiling points: 288.1 ± 35.0 °C for the 5,7-dichloro compound versus 269.9 ± 20.0 °C for the 5-chloro analogue—an ~18 °C difference reflecting the additional chlorine's contribution to intermolecular interactions . These differences serve as identity confirmation metrics during QC release and purity assessment.

Physicochemical characterization Thermal analysis Compound identity verification

Lipophilicity (XLogP3) vs. 5-Chloro Analogue

The computed octanol-water partition coefficient (XLogP3) for 5,7-dichlorothieno[3,2-b]pyridine is 3.5, as reported by PubChem (2025 release) [1]. In contrast, the mono-chloro analogue 5-chlorothieno[3,2-b]pyridine has a lower XLogP3 of approximately 2.7 [2]. This ΔXLogP3 of ~0.8 log units indicates that the 5,7-dichloro compound is approximately 6.3-fold more lipophilic, which can significantly influence membrane permeability, protein binding, and chromatographic retention behavior in purification workflows.

Drug-likeness prediction Lipophilicity ADME profiling

Regioselective 7-Amination Demonstrating Dual Reactivity

A published synthetic route demonstrates the direct displacement of the 7-chloro substituent of 5,7-dichlorothieno[3,2-b]pyridine with 4-(methylsulfonyl)piperidine in ethylene glycol at 120 °C, yielding the 7-aminated product while retaining the 5-chloro group for further functionalization [1]. This regioselectivity arises because the 7-position (gamma to the pyridine nitrogen) is more activated toward nucleophilic aromatic substitution than the 5-position (alpha). The analogous reaction starting from 5-chlorothieno[3,2-b]pyridine cannot achieve this sequential derivatization, as only one leaving group is present, constraining the scaffold to a single diversification step.

Nucleophilic aromatic substitution Heterocyclic functionalization Kinase inhibitor intermediate

Certified Purity and Batch QC Documentation

Commercially, 5,7-dichlorothieno[3,2-b]pyridine is available at a certified purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC from major suppliers , compared to the more typical 95% purity specification offered for the mono-chloro analogue 5-chlorothieno[3,2-b]pyridine . The 3% purity differential represents a meaningful reduction in total impurity burden that can be critical when the compound is used as a late-stage intermediate where impurity carry-through could compromise final API purity. Additionally, the compound has documented kg-scale synthesis experience , providing procurement confidence for programs transitioning from discovery to preclinical supply.

Quality control Purity specification Procurement standardization

Multi-Target Inhibitory Potential by PASS Analysis

PASS (Prediction of Activity Spectra for Substances) computational analysis of 5,7-dichlorothieno[3,2-b]pyridine predicts multiple potential bioactivities with probability scores: signal transduction pathways inhibitor (Pa 0.718, Pi 0.011), chloride peroxidase inhibitor (Pa 0.657, Pi 0.015), protein kinase inhibitor (Pa 0.620, Pi 0.011), antimycobacterial (Pa 0.584, Pi 0.001), and rheumatoid arthritis treatment (Pa 0.577, Pi 0.006) [1]. While these are in silico predictions and not experimental validations, they provide a hypothesis-generating framework that distinguishes this scaffold from non-chlorinated or mono-chlorinated thienopyridines, which would be expected to show different activity spectra due to altered electronic and steric properties.

Computer-aided drug design Activity prediction Multi-target pharmacology

Non-ATP-Mimetic Kinase Selectivity

The thieno[3,2-b]pyridine scaffold, of which 5,7-dichlorothieno[3,2-b]pyridine is a key functionalized derivative, has been demonstrated to enable ATP-competitive but non-ATP-mimetic kinase inhibition. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes while maintaining high kinome-wide selectivity, as illustrated by the isomers MU1464 and MU1668 [1]. This scaffold produced compound MU1920, a high-quality chemical probe for the kinase Haspin (GSG2) that meets criteria for in vivo applications [1]. In contrast, the isomeric thieno[2,3-b]pyridine scaffold has not demonstrated comparable kinome-wide selectivity profiles in published studies.

Kinase selectivity Hinge-binding Chemical probe development

Key Applications for 5,7-Dichlorothieno[3,2-b]pyridine


Kinase Library Synthesis via C7-C5 Sequential Derivatization

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the differential reactivity of the 7- and 5-chloro positions for sequential nucleophilic aromatic substitution or cross-coupling. The established protocol for amination at the 7-position with 4-(methylsulfonyl)piperidine [1] provides a validated starting point, after which the 5-chloro group remains available for Suzuki, Buchwald-Hartwig, or additional SNAr reactions. This sequential strategy is not feasible with mono-chloro analogues (e.g., 5-chlorothieno[3,2-b]pyridine, CAS 65977-55-1), which permit only a single diversification step and constrain library diversity. The scaffold's demonstrated ability to yield highly selective kinase inhibitors such as MU1920 [2] further supports its prioritization for programs targeting underexplored kinases.

High-Purity Building Blocks for Preclinical Supply

Programs advancing lead compounds toward IND-enabling studies require building blocks with certified purity and documented batch QC. The availability of 5,7-dichlorothieno[3,2-b]pyridine at 98% purity with NMR, HPLC, and GC documentation [1], combined with demonstrated kg-scale synthesis capability [2], positions this compound for seamless transition from medicinal chemistry to preclinical supply. The 3% purity advantage over the more commonly supplied 95%-purity 5-chloro analogue translates to lower impurity carry-through risk in multi-step synthetic sequences, reducing the burden of impurity identification and qualification in late-stage development.

Multi-Target Screening: Kinase & Anti-Infective Activity

The PASS computational prediction profile assigning probability scores of 0.718 for signal transduction pathway inhibition, 0.620 for protein kinase inhibition, and 0.584 for antimycobacterial activity [1] provides a rationale for prioritizing the 5,7-dichloro scaffold in screening cascades targeting oncology, inflammatory disease, or infectious disease indications. When combined with the scaffold's demonstrated kinome-wide selectivity [2], this computational evidence supports an integrated screening strategy where the 5,7-dichloro building block is used to generate initial libraries for multi-parameter optimization across potency, selectivity, and ADME endpoints.

Analytical Method and Reference Standard Development

The distinct thermal signature of 5,7-dichlorothieno[3,2-b]pyridine (melting point 72–74 °C; predicted boiling point 288.1 °C) [1] relative to the mono-chloro analogue (melting point 72–75 °C; predicted boiling point 269.9 °C) [2] provides a basis for developing identity and purity assays using differential scanning calorimetry (DSC) or GC-MS methods. The XLogP3 of 3.5 also supports the development of reversed-phase HPLC methods with predictable retention behavior. These analytical differentiation points enable QC laboratories to confidently distinguish between the 5,7-dichloro and 5-chloro analogues in incoming material inspection, reducing the risk of supply chain errors.

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